MFCD03129861
Description
Due to the absence of explicit data, this article will focus on established methodologies for comparing chemical analogs, leveraging available evidence on structurally related compounds to outline a framework for such analyses .
Properties
IUPAC Name |
2-[1-[(Z)-1-(furan-2-yl)-3-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3/c1-27-18-9-7-16(8-10-18)22(26)21(13-19-5-4-12-28-19)25-11-3-2-6-20(25)17(14-23)15-24/h2-13H,1H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKFQMKJUPIWAU-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)N3C=CC=CC3=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CO2)/N3C=CC=CC3=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03129861 typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxaldehyde with 4-methoxyacetophenone under basic conditions to form an intermediate chalcone. This intermediate is then reacted with 2-cyanopyridine in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent-free conditions and recyclable catalysts, such as K10 montmorillonite, can be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
MFCD03129861 undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or specific optical characteristics.
Mechanism of Action
The mechanism of action of MFCD03129861 involves its interaction with molecular targets such as enzymes and receptors. The furan and pyridinylidene moieties allow for specific binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
The comparison of MFCD03129861 with analogs is structured around physicochemical properties, pharmacological behavior, and synthetic pathways, as outlined in the provided evidence.
Structural and Physicochemical Properties
Key properties for comparison include molecular weight, solubility, partition coefficients (LogP), and topological polar surface area (TPSA). For example:
Key Findings :
- Lipophilicity : MFCD13195646 exhibits higher LogP (2.15), suggesting greater membrane permeability compared to MFCD11044885 (1.82) .
- Solubility : MFCD11044885 shows moderate aqueous solubility (0.35 mg/ml), critical for oral bioavailability .
- Polarity: The high TPSA of MFCD04039905 (78.7 Ų) correlates with reduced blood-brain barrier (BBB) penetration, a common trait in quinolone derivatives .
Pharmacological and Toxicological Profiles
and highlight parameters like BBB permeability, enzyme inhibition, and toxicity alerts:
| Parameter | MFCD13195646 | MFCD11044885 |
|---|---|---|
| BBB Permeant | Yes | No |
| P-gp Substrate | No | Yes |
| CYP Inhibition | None | CYP2D6 |
| PAINS Alerts | 0 | 1 (Brenk alert) |
Key Findings :
- MFCD13195646’s BBB permeability and lack of P-gp substrate activity make it suitable for central nervous system targets .
- MFCD11044885’s Brenk alert (structural liability) and CYP2D6 inhibition necessitate careful toxicity profiling .
Key Findings :
- Palladium-catalyzed methods (e.g., for MFCD13195646) offer scalability and eco-friendly advantages over traditional halogenation routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
